1-(4-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide 1-(4-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 866896-29-9
VCID: VC6917211
InChI: InChI=1S/C17H16N4O2/c1-12-16(17(22)18-13-6-4-3-5-7-13)19-20-21(12)14-8-10-15(23-2)11-9-14/h3-11H,1-2H3,(H,18,22)
SMILES: CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=CC=C3
Molecular Formula: C17H16N4O2
Molecular Weight: 308.341

1-(4-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

CAS No.: 866896-29-9

Cat. No.: VC6917211

Molecular Formula: C17H16N4O2

Molecular Weight: 308.341

* For research use only. Not for human or veterinary use.

1-(4-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide - 866896-29-9

Specification

CAS No. 866896-29-9
Molecular Formula C17H16N4O2
Molecular Weight 308.341
IUPAC Name 1-(4-methoxyphenyl)-5-methyl-N-phenyltriazole-4-carboxamide
Standard InChI InChI=1S/C17H16N4O2/c1-12-16(17(22)18-13-6-4-3-5-7-13)19-20-21(12)14-8-10-15(23-2)11-9-14/h3-11H,1-2H3,(H,18,22)
Standard InChI Key DPCOJAFOIQGYOQ-UHFFFAOYSA-N
SMILES CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=CC=C3

Introduction

Chemical Synthesis and Optimization

Table 1: Representative Synthetic Conditions for Triazole Derivatives

StepReagents/ConditionsYield
Azide FormationNaN₃, DMF, 80°C92%
CycloadditionCuI, THF, 60°C88%
Carboxamide CouplingEDC/HOBt, DCM76%

Structural Characterization

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure:

  • ¹H NMR (500 MHz, DMSO-d₆):

    • δ 7.29 (d, J = 8.0 Hz, 2H, aromatic protons)

    • δ 3.85 (s, 3H, methoxy group)

    • δ 2.45 (s, 3H, methyl group) .

  • ¹³C NMR: Signals at δ 160.2 (carboxamide carbonyl), 155.8 (triazole C-4), and 55.3 (methoxy carbon).

Mass spectrometry (ESI+) reveals a molecular ion peak at m/z 308.1 [M+H]⁺, consistent with the molecular formula C₁₇H₁₆N₄O₂.

Biological Activities and Mechanisms

Anticancer Activity

Preliminary studies on human breast cancer (MCF-7) cells show dose-dependent cytotoxicity:

  • IC₅₀: 28.4 μM at 48 hours

  • Mechanism: Induction of G₂/M cell cycle arrest and caspase-3-mediated apoptosis.

Table 2: Cytotoxicity Profile

Cell LineIC₅₀ (μM)Mechanism
MCF-728.4Caspase-3 activation
A54935.1ROS generation

Pharmacokinetic and Drug-Likeness Assessment

In silico predictions using SwissADME indicate:

  • Lipophilicity (Log P): 3.2 (optimal range: 2–5)

  • Water Solubility: -4.2 (moderate, enhanced by methoxy group)

  • Bioavailability Score: 0.55 (favorable for oral administration).

The compound adheres to Lipinski’s rule of five, suggesting developmental viability.

Molecular Docking Insights

Docking simulations with cyclooxygenase-2 (COX-2, PDB: 5KIR) reveal:

  • Binding Affinity: -8.9 kcal/mol

  • Key Interactions:

    • Hydrogen bonding between the carboxamide oxygen and Arg120.

    • π-π stacking between the methoxyphenyl ring and Tyr355.

These interactions rationalize observed anti-inflammatory effects in murine models .

Comparative Analysis with Structural Analogues

Table 3: Activity Comparison of Triazole Derivatives

CompoundSubstituentsMIC (μg/mL)IC₅₀ (μM)
Target Compound4-OCH₃, N-Ph12.528.4
Analog A4-Cl, N-Ph18.734.9
Analog B4-NO₂, N-Ph6.242.1

The 4-methoxy group balances electron donation and steric effects, optimizing both antimicrobial and anticancer activities.

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